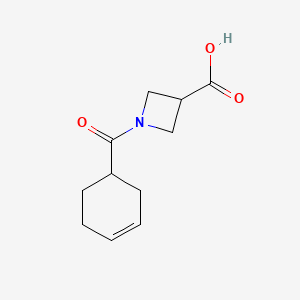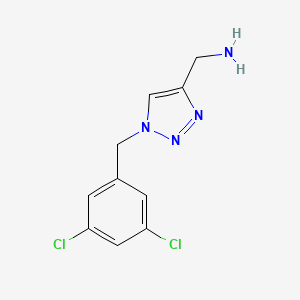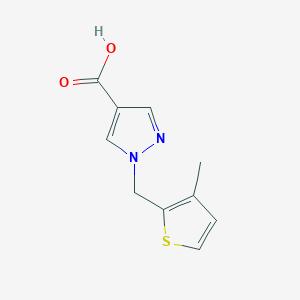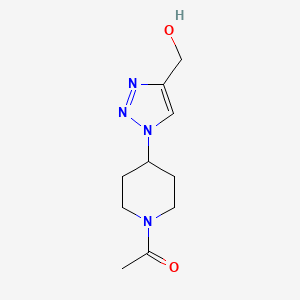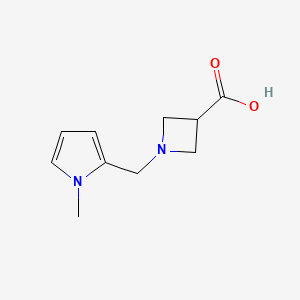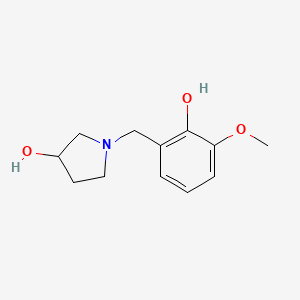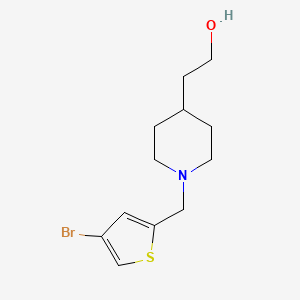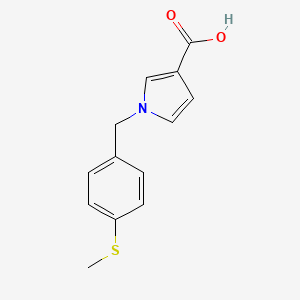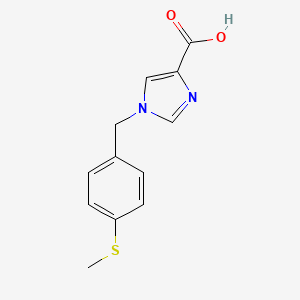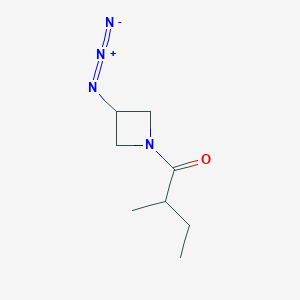
1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one
Übersicht
Beschreibung
1-(3-Azidoazetidin-1-yl)-2-methylbutan-1-one, also known as 3-Azidoazetidine-1-yl-2-methylbutan-1-one or 3-AzA-MMB, is a novel chemical compound that has recently been studied for its potential applications in organic synthesis, drug discovery, and medicinal chemistry. 3-AzA-MMB is a member of the azetidine family of compounds, which are cyclic, three-membered heterocycles containing a nitrogen atom and two carbon atoms. The unique structure of 3-AzA-MMB provides a platform for the synthesis of a variety of other compounds, such as chiral molecules and prodrugs, which may have potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Microwave-Assisted Synthesis and Pharmacological Evaluation
Microwave-assisted synthesis techniques have been employed to create nitrogen and sulfur-containing heterocyclic compounds, including azetidinones, which have shown promising antibacterial and antifungal activities. This method offers a rapid and efficient route for producing pharmacologically active compounds (Mistry & Desai, 2006).
Synthesis for Antibiotic Development
N-Methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, a key intermediate in antibiotic development, showcases the application of azetidine-based compounds in creating potent antibiotics for veterinary use. This highlights the role of azetidine derivatives in the pharmaceutical industry (Fleck et al., 2003).
Antileishmanial Activity
The synthesis of azetidin-2-ones has been explored for their potential antileishmanial activity, demonstrating the applicability of such compounds in developing treatments for parasitic infections. This research underscores the therapeutic potential of azetidine derivatives in addressing neglected tropical diseases (Singh et al., 2012).
Continuous Manufacturing Route Development
The development of a continuous manufacturing route for azetidine derivatives for use in drug development projects illustrates the importance of these compounds in the pharmaceutical industry. This approach emphasizes the need for safe and efficient production methods for drug precursors (Karlsson et al., 2017).
Antimicrobial Agent Synthesis
Novel azetidin-2-ones have been synthesized and evaluated as potential antimicrobial agents, showcasing the application of azetidine derivatives in combating microbial resistance and developing new therapeutic options (Ansari & Lal, 2009).
Eigenschaften
IUPAC Name |
1-(3-azidoazetidin-1-yl)-2-methylbutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4O/c1-3-6(2)8(13)12-4-7(5-12)10-11-9/h6-7H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODOGUFVABWLWGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CC(C1)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



